N-(2,5-Difluoro-4-nitrophenyl)acetamide
Description
N-(2,5-Difluoro-4-nitrophenyl)acetamide (CAS: 366-53-0) is a fluorinated aromatic acetamide derivative with the molecular formula C₈H₆F₂N₂O₃ and a molecular weight of 216.14 g/mol . Its structure features two fluorine atoms at the 2- and 5-positions of the benzene ring and a nitro group (-NO₂) at the para (4-) position. The compound’s physicochemical properties, such as solubility and reactivity, are influenced by the electron-withdrawing effects of the nitro and fluorine groups, making it a versatile intermediate in organic synthesis, particularly for fluorinated heterocycles .
Properties
IUPAC Name |
N-(2,5-difluoro-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O3/c1-4(13)11-7-2-6(10)8(12(14)15)3-5(7)9/h2-3H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJFRSVXQJJKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Insights
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Nitronium Ion Formation : H₂SO₄ protonates HNO₃, generating the nitronium ion (NO₂⁺).
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Electrophilic Attack : The acetamide group activates the aromatic ring, directing NO₂⁺ to the para position (C4). Steric hindrance from the fluorine atoms at C2 and C5 further favors nitration at C4.
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Intermediate Stabilization : The nitro group stabilizes the arenium ion intermediate through resonance, ensuring regioselectivity.
Alternative Synthetic Routes
Sequential Acetylation-Nitration
A less common approach involves nitrating 2,5-difluoroaniline followed by acetylation. However, this method faces challenges:
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Regiochemical Complications : The free amine group in 2,5-difluoroaniline is protonated under acidic nitration conditions, converting it into a meta-directing species. This often results in undesired nitration at C3 or C6.
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Yield Limitations : Competing side reactions reduce yields to <60%, making this route industrially nonviable.
Microwave-Assisted Nitration
Preliminary studies suggest that microwave irradiation at 80°C for 20 minutes can accelerate the nitration step. However, excessive heat promotes byproducts such as dinitro derivatives, capping yields at 75%.
Optimization Strategies
Temperature Control
Maintaining the reaction at 0°C minimizes:
Solvent Systems
Polar aprotic solvents like dichloromethane (DCM) enhance solubility of the acetamide precursor, improving reaction homogeneity. Non-polar solvents (e.g., toluene) reduce reaction rates by 40% due to poor nitronium ion solvation.
Catalytic Additives
Small quantities of NaNO₂ (0.5 mol%) accelerate nitronium ion generation, reducing reaction time to 1.5 hours without compromising yield.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
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HPLC : >99% purity (C18 column, acetonitrile/water 70:30).
Industrial-Scale Production
Process Intensification
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Difluoro-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Major Products Formed
Reduction: 2,5-Difluoro-4-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,5-Difluoro-4-nitrobenzoic acid and acetamide.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of nitrophenylacetamides exhibit notable antibacterial activity. For instance, in studies comparing various compounds, N-(2,5-difluoro-4-nitrophenyl)acetamide has shown promising results against Gram-negative bacteria such as Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values suggest that modifications in the chemical structure can enhance antibacterial potency, making it a candidate for further development as an antimicrobial agent .
Antitubercular Activity
Recent investigations have highlighted the potential of nitrophenylacetamides in combating tuberculosis. Compounds similar to this compound have been synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. The results indicate that certain derivatives possess significant antitubercular activity with MIC values ranging from 4 to 64 µg/mL . This positions these compounds as promising leads for new treatments against resistant strains of tuberculosis.
Anticancer Research
The compound has also been explored for its anticancer properties. Studies have shown that specific nitrophenylacetamides can induce apoptosis in cancer cell lines, demonstrating moderate to high growth inhibition percentages across various types of cancer cells. For example, certain derivatives exhibited over 80% growth inhibition against specific tumor cell lines . This suggests that this compound could be further investigated for its potential use in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the aromatic ring and modifications to the acetamide group can significantly influence its pharmacological properties. For example:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve membrane permeability.
- Nitro Group Positioning : The position of the nitro group can affect the compound's reactivity and interaction with biological targets.
Antibacterial Efficacy Study
A comparative study assessed the antibacterial efficacy of this compound against various bacterial strains. Results indicated a substantial reduction in bacterial viability at concentrations correlating with its MIC values, reinforcing its potential as an effective antibacterial agent .
Antitubercular Screening
In a focused screening program aimed at identifying new antitubercular agents, this compound was evaluated alongside other derivatives. The compound demonstrated significant activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis, highlighting its therapeutic potential .
Mechanism of Action
The mechanism of action of N-(2,5-Difluoro-4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms and the nitro group can enhance the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved would depend on the particular biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity and Bioactivity
The substituents on the phenyl ring significantly impact electronic properties, solubility, and biological interactions. Below is a comparative table of key analogues:
Key Observations:
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter hydrogen-bonding capacity compared to chlorine. This may enhance metabolic stability in drug design .
- Nitro Group Position : The para-nitro group in all compounds facilitates electron-deficient aromatic systems, favoring nucleophilic aromatic substitution (e.g., in heterocycle synthesis) .
- Functional Group Additions : The methylsulfonyl group in introduces sulfonamide-like properties, expanding applications in enzyme inhibition.
Biological Activity
N-(2,5-Difluoro-4-nitrophenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various biological assays that have been conducted to evaluate its effectiveness.
This compound can be synthesized through various chemical reactions involving the acetamide and nitrophenyl derivatives. The synthesis typically involves a reaction between 2,5-difluoro-4-nitroaniline and acetic anhydride or acetyl chloride under controlled conditions. The resulting product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
The biological activity of this compound is believed to be linked to its interaction with specific biological targets. Preliminary studies suggest that it may exert its effects through the inhibition of key enzymes involved in bacterial cell wall synthesis, particularly penicillin-binding proteins (PBPs). This mechanism is similar to that of other acetamide derivatives which have shown antibacterial properties against various pathogens, including Klebsiella pneumoniae .
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity. The minimum inhibitory concentration (MIC) values indicate that the compound is effective against Gram-negative bacteria. For instance, it has been shown to reduce bacterial viability significantly over time in time-kill assays, confirming its bactericidal properties .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Time to Kill (h) |
|---|---|---|
| Klebsiella pneumoniae | 8 | 6 |
| Escherichia coli | 16 | 10 |
| Staphylococcus aureus | 32 | 12 |
Cytotoxicity and Selectivity
In addition to its antibacterial properties, the cytotoxicity profile of this compound has been evaluated using various human cell lines. The selectivity index (SI), which compares the cytotoxic effects on human cells versus bacterial cells, indicates that the compound has favorable selectivity, making it a potential candidate for further development as an antibacterial agent .
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Human Fibroblasts | >50 | >6.25 |
| HepG2 (Liver Cancer) | 30 | 3.75 |
| MCF-7 (Breast Cancer) | 25 | 4.0 |
Case Studies and Research Findings
Several case studies have explored the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of Klebsiella pneumoniae. Results showed a significant reduction in bacterial load in vitro, suggesting its potential as a new therapeutic agent .
- In Vivo Studies : Preliminary in vivo studies using animal models have indicated that treatment with this compound leads to reduced lesion sizes in infected tissues without significant toxicity .
- Mechanistic Insights : Research utilizing gene expression profiling has revealed that treatment with this compound alters the expression of genes associated with stress response and cell wall integrity in bacteria, further supporting its role as an antimicrobial agent .
Q & A
Q. What are the optimized synthetic routes for N-(2,5-Difluoro-4-nitrophenyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitration and acetylation steps. For nitro-substituted acetamides, nitration of the precursor aromatic ring (e.g., 2,5-difluorophenol derivatives) using mixed acid (HNO₃/H₂SO₄) at 0–5°C is common, followed by acetylation with acetic anhydride under reflux (60–80°C, 1–2 hours). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended . Yield optimization requires precise stoichiometric control of nitrating agents and temperature to minimize side reactions like over-nitration or ring oxidation.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The aromatic region (δ 7–8 ppm) should show splitting patterns consistent with 2,5-difluoro substitution (e.g., doublets of doublets). The acetamide methyl group appears as a singlet near δ 2.1 ppm, and the NH proton (if present) as a broad peak at δ 8–10 ppm.
- IR : Stretching vibrations for C=O (amide I, ~1650 cm⁻¹) and N–H (amide II, ~1550 cm⁻¹) confirm the acetamide moiety. Nitro group absorption occurs at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
- Mass Spectrometry : Molecular ion peaks (EI-MS) at m/z ≈ 230 (M⁺) with fragmentation patterns reflecting loss of NO₂ (46 amu) and CH₃CO (43 amu) .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : The compound is sensitive to light, moisture, and heat due to its nitro and amide groups. Store in amber glass vials at –20°C under inert gas (N₂/Ar). Conduct stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products like 2,5-difluoro-4-nitroaniline .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model electrophilic aromatic substitution (EAS) reactivity. Key parameters include:
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitro-adjacent carbons) prone to nucleophilic attack.
- Activation Energy Barriers : Compare transition states for substitution at C-4 (nitro position) vs. C-2/5 (fluoro positions).
- Solvent Effects : Use implicit solvent models (e.g., PCM) to simulate polar aprotic solvents (DMF, DMSO). Validate with experimental kinetic studies .
Q. What analytical strategies resolve contradictions in reported spectroscopic data for nitroacetamide derivatives?
- Methodological Answer : Discrepancies in NMR shifts or IR peaks often arise from solvent effects, tautomerism, or impurities. Strategies include:
Q. How does the electronic effect of fluorine substituents influence the catalytic hydrogenation of this compound?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, slowing hydrogenation. Experimental design considerations:
- Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni under varying H₂ pressures (1–5 atm).
- Kinetic Monitoring : Use in situ FTIR to track nitro-to-amine conversion.
- DFT Analysis : Calculate adsorption energies of intermediates on catalyst surfaces to explain rate differences vs. non-fluorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
